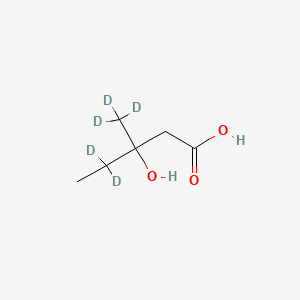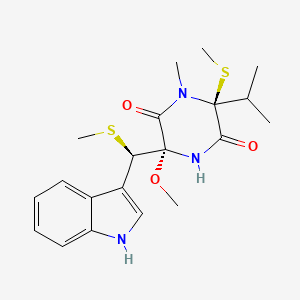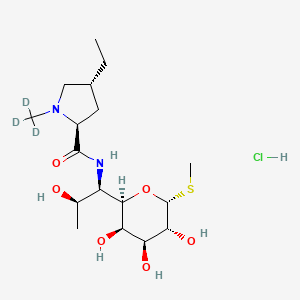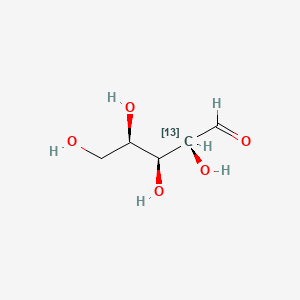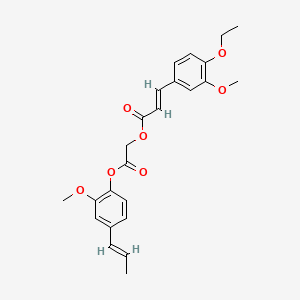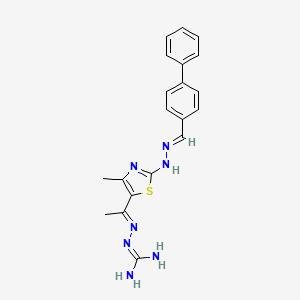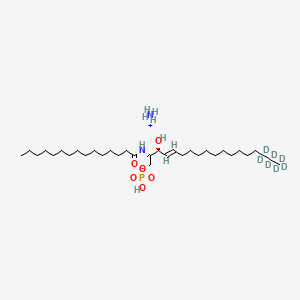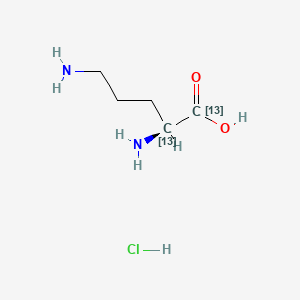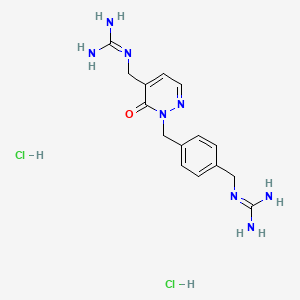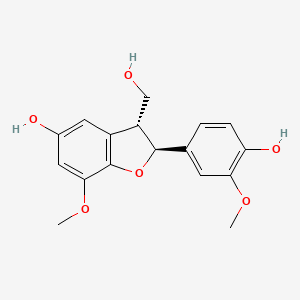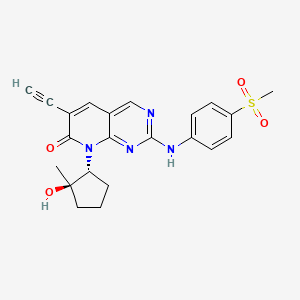
Cdk2/4/6-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk2/4/6-IN-1 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
Cdk2/4/6-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of click chemistry, where an alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The synthesis typically involves multiple steps, including the preparation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions
Cdk2/4/6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
科学的研究の応用
Cdk2/4/6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and click chemistry reactions.
Biology: Employed in studies of cell cycle regulation and cancer biology.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer.
作用機序
Cdk2/4/6-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 2, 4, and 6. These kinases play a critical role in regulating the cell cycle by phosphorylating the retinoblastoma protein, which controls the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inhibiting cancer cell proliferation .
類似化合物との比較
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in combination therapies for cancer treatment.
Uniqueness
Cdk2/4/6-IN-1 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6, making it a versatile and potent compound for cancer therapy. Its broad-spectrum activity against multiple kinases sets it apart from other inhibitors that target only one or two kinases .
特性
分子式 |
C22H22N4O4S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
6-ethynyl-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-(4-methylsulfonylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1 |
InChIキー |
XTZONGZKZYDCAY-XMSQKQJNSA-N |
異性体SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
正規SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


